molecular formula C8H16ClNO3 B6225318 3,3-dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride CAS No. 2770359-94-7

3,3-dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride

Cat. No. B6225318
CAS RN: 2770359-94-7
M. Wt: 209.7
InChI Key:
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Description

3,3-Dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride (3,3-DMOPC-HCl) is a synthetic compound that is used as a precursor for a variety of compounds with potential applications in the medical, pharmaceutical and chemical industries. It is a cyclic carboxylic acid derivative with a molecular formula of C7H12ClNO2. 3,3-DMOPC-HCl is a colorless, crystalline solid that is soluble in water and slightly soluble in ethanol.

Scientific Research Applications

3,3-DMOPC-HCl has been studied for its potential applications in various fields, including drug delivery, organic synthesis, and materials science. It has been used as a precursor for the synthesis of novel compounds with potential applications in the medical and pharmaceutical industries. Additionally, 3,3-DMOPC-HCl has been used in the synthesis of polymers, dendrimers, and other materials for use in materials science.

Mechanism of Action

3,3-DMOPC-HCl is a precursor for the synthesis of various compounds, and its mechanism of action depends on the specific compound that is synthesized. Generally, 3,3-DMOPC-HCl can be used as a building block for the synthesis of other compounds, and its mechanism of action is determined by the properties of the compounds that are synthesized from it.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-DMOPC-HCl have not been extensively studied. However, some studies have suggested that it may have anti-inflammatory and antioxidant effects. Additionally, 3,3-DMOPC-HCl has been shown to have a protective effect against oxidative stress in some cell cultures.

Advantages and Limitations for Lab Experiments

The advantages of using 3,3-DMOPC-HCl in laboratory experiments include its low cost, ease of synthesis, and availability. Additionally, 3,3-DMOPC-HCl is relatively stable and can be stored for long periods of time. However, there are some limitations to using 3,3-DMOPC-HCl in laboratory experiments, including its low solubility in organic solvents and its limited availability.

Future Directions

Given the potential applications of 3,3-DMOPC-HCl, there are a number of future directions for research. These include further investigation into its biochemical and physiological effects, its potential use in drug delivery, and its potential use in organic synthesis and materials science. Additionally, further research could be conducted into the synthesis of novel compounds from 3,3-DMOPC-HCl and the optimization of the synthesis process. Finally, further research could be conducted into the potential applications of 3,3-DMOPC-HCl in the medical and pharmaceutical industries.

Synthesis Methods

3,3-DMOPC-HCl can be synthesized by the reaction of 1,4-dioxane-2-carboxylic acid chloride and dimethylamine hydrochloride in the presence of triethylamine. The reaction is carried out in an aqueous solution of acetonitrile and the product is isolated by precipitation with aqueous sodium chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride involves the cyclization of a precursor compound followed by carboxylation and salt formation.", "Starting Materials": [ "3,3-dimethyl-1,5-hexadiene", "Sodium hydroxide", "Carbon dioxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "The starting material, 3,3-dimethyl-1,5-hexadiene, is reacted with sodium hydroxide in diethyl ether to form the corresponding diene salt.", "The diene salt is then cyclized using heat to form the oxazepane ring.", "Carbon dioxide is bubbled through the reaction mixture to carboxylate the oxazepane ring, forming the carboxylic acid.", "The carboxylic acid is then neutralized with hydrochloric acid to form the hydrochloride salt of the final product.", "The product is isolated by filtration and washed with water to remove any impurities." ] }

CAS RN

2770359-94-7

Product Name

3,3-dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride

Molecular Formula

C8H16ClNO3

Molecular Weight

209.7

Purity

95

Origin of Product

United States

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